Cycloheptene, 1-ethenyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptene, 1-ethenyl-, can be synthesized through several methods. One common approach involves the ring-opening of cycloheptene oxide with a base, followed by the addition of an ethenyl group. Another method involves the dehydration of cycloheptanol to form cycloheptene, which is then subjected to further reactions to introduce the ethenyl group .
Industrial Production Methods
In an industrial setting, cycloheptene, 1-ethenyl-, can be produced through large-scale chemical processes that involve the use of catalysts and controlled reaction conditions. The use of palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, has been reported to be effective in the synthesis of cycloheptene derivatives .
Chemical Reactions Analysis
Types of Reactions
Cycloheptene, 1-ethenyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond to a single bond, forming cycloheptane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Hydroxylated Products: Result from hydroxylation reactions.
Cycloheptane Derivatives: Produced through reduction reactions.
Scientific Research Applications
Cycloheptene, 1-ethenyl-, has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of cycloheptene, 1-ethenyl-, involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ethenyl group can participate in polymerization reactions, contributing to the formation of complex polymer structures .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A six-membered ring with a double bond, similar in structure but with one less carbon atom.
Cyclooctene: An eight-membered ring with a double bond, larger in size compared to cycloheptene.
Cyclopentene: A five-membered ring with a double bond, smaller in size compared to cycloheptene.
Uniqueness
Cycloheptene, 1-ethenyl-, is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to other cycloalkenes. The presence of the ethenyl group further enhances its versatility in chemical reactions and applications .
Properties
CAS No. |
65811-18-9 |
---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-ethenylcycloheptene |
InChI |
InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h2,7H,1,3-6,8H2 |
InChI Key |
IGCQXPZQGHULRC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CCCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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